Product packaging for Unii-jwv15QH0OB(Cat. No.:CAS No. 1192224-26-2)

Unii-jwv15QH0OB

Cat. No.: B3319961
CAS No.: 1192224-26-2
M. Wt: 646.8 g/mol
InChI Key: CUXBSWCTEGIRQD-SYQUUIDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-jwv15QH0OB, identified by the CAS Number 1192224-26-2, is a complex organic compound with a molecular formula of C36H50N6O5 and a molecular weight of 646.8 g/mol . Its systematic IUPAC name is methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate . The compound's structure features multiple stereocenters, as indicated by its isomeric SMILES notation . This compound is a derivative of a branched-chain amino acid. While specific pharmacological and mechanistic studies on this exact molecule are not fully detailed in public sources, its structural class suggests it has significant potential as an intermediate in sophisticated organic and pharmaceutical synthesis . Researchers are exploring its utility in various fields, and it may serve as a key building block for the development of novel bioactive molecules . As with any research chemical, proper safety protocols must be followed. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50N6O5 B3319961 Unii-jwv15QH0OB CAS No. 1192224-26-2

Properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45)/t28-,29-,30+,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBSWCTEGIRQD-SYQUUIDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401099424
Record name N-(Methoxycarbonyl)-3-methyl-L-valine 2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192224-26-2
Record name N-(Methoxycarbonyl)-3-methyl-L-valine 2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192224-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir metabolite M6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Methoxycarbonyl)-3-methyl-L-valine 2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(METHOXYCARBONYL)-3-METHYL-L-VALINE 2-((2S,3S)-3-(((2S)-2-AMINO-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-2-HYDROXY-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWV15QH0OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Target Identification and Characterization of Jwh 015 Unii Jwv15qh0ob Interactions

Direct Receptor Binding and Affinity Profiling

The interaction of JWH-015 with its molecular targets is characterized by its binding affinity, which is a measure of the strength of the interaction between the ligand (JWH-015) and the receptor.

Cannabinoid Receptor Subtype 2 (CB2) Engagement

JWH-015 is recognized as a subtype-selective cannabinoid agonist with a notable preference for the CB2 receptor. wikipedia.org Research has determined its binding affinity for CB2 receptors to be 13.8 nM. wikipedia.org In comparison, its affinity for the Cannabinoid Receptor Subtype 1 (CB1) is significantly lower, with reported values of 383 nM and 336 nM. wikipedia.orgnih.gov This translates to JWH-015 binding approximately 28 times more strongly to the CB2 receptor than to the CB1 receptor. wikipedia.org Despite this selectivity, it is important to note that JWH-015 can still exhibit activity at the CB1 receptor. wikipedia.orgnih.gov

Binding Affinity of JWH-015 for Cannabinoid Receptors
ReceptorBinding Affinity (Ki)
CB213.8 nM
CB1383 nM / 336 nM

Glucocorticoid Receptor (GR) Interactions

Intriguingly, the anti-inflammatory effects of JWH-015 may also be mediated through an off-target interaction with the Glucocorticoid Receptor (GR). nih.govnih.gov Studies have shown that JWH-015 can still produce its anti-inflammatory effects even in the absence of the CB2 receptor. nih.govnih.gov Computational molecular docking and dynamics simulations have revealed that JWH-015 can favorably bind to the GR, exhibiting a binding pose and interactions that are similar to the well-known GR ligand, dexamethasone. nih.govnih.gov This suggests that the GR may serve as an alternative pathway for the biological activity of JWH-015. nih.gov

Characterization of Ligand-Receptor Complex Formation

The stability and nature of the interaction between JWH-015 and its target receptors are determined by the formation of a ligand-receptor complex.

Molecular dynamics simulations have provided insights into the specific interactions within these complexes. In the case of the JWH-015-GR complex, the interaction is stabilized by both hydrogen bonds and hydrophobic interactions. nih.gov A transient water-mediated electrostatic interaction has been observed between JWH-015 and the sidechain carbonyl oxygen of the asparagine residue at position 564 (N564) of the GR. researchgate.net Furthermore, the indole (B1671886) ring of JWH-015 is capable of flipping 180 degrees, which facilitates a lasting electrostatic interaction between the carbonyl oxygen of the ligand and the backbone –NH group of N564. researchgate.net Stable hydrophobic aryl-aryl and aryl-alkyl interactions are also formed between the indole and naphthyl rings of JWH-015 and the aromatic rings of tryptophan at position 600 (W600) and phenylalanine at position 623 (F623), as well as the side chain methyl group of leucine (B10760876) at position 566 (L566). researchgate.net

In contrast, the interaction between JWH-015 and the CB2 receptor appears to be primarily driven by hydrophobic interactions. nih.gov

Key Molecular Interactions in JWH-015 Ligand-Receptor Complexes
ReceptorInteracting ResiduesType of Interaction
Glucocorticoid Receptor (GR)N564Hydrogen Bond (water-mediated and direct)
W600Hydrophobic (aryl-aryl)
F623Hydrophobic (aryl-aryl)
L566Hydrophobic (aryl-alkyl)
Cannabinoid Receptor 2 (CB2)Not specifiedHydrophobic

Elucidation of Intracellular Signaling Cascades Modulated by Jwh 015 Unii Jwv15qh0ob

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, proliferation, and migration. JWH-015 has been shown to modulate this pathway in various cellular contexts. In axotomized neurons, CB2 receptor activation by JWH-015 was found to regulate Akt phosphorylation through a PI3K-dependent pathway, contributing to neuroprotection nih.gov, jneurosci.org. Specifically, JWH-015 treatment increased Akt phosphorylation levels in BV-2 microglial cells researchgate.net. Furthermore, studies investigating monocyte migration demonstrated that the effects of JWH-015 are dependent on PI3K/Akt signaling, suggesting its involvement in the modulation of chemokine receptor expression and cell migration physiology.org, physiology.org, physiology.org, capes.gov.br, nih.gov.

Table 1: JWH-015 Modulation of p-Akt Levels in BV-2 Cells

Cell TypeTreatmentp-Akt LevelsSignificance
BV-2JWH-015IncreasedSignificant
BV-2Vehicle ControlBaselineN/A

Note: "Significant" indicates a statistically significant increase compared to the vehicle control.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dynamics

The MAPK pathways, including ERK1/2 and p38 MAPK, are central to cellular responses to various stimuli, such as stress, growth factors, and inflammatory signals. JWH-015 influences these pathways in a context-dependent manner.

JWH-015 has been observed to both activate and inhibit ERK1/2 signaling depending on the cell type and stimulus. In breast cancer cells, JWH-015 treatment led to a reduction in ERK1/2 phosphorylation at 1, 3, and 6 hours post-administration, suggesting a role in mediating apoptosis nih.gov. Conversely, in trabecular meshwork cells, JWH-015 was shown to activate p44/42 MAP kinase (ERK1/2) activity, which is linked to enhanced aqueous humor outflow facility arvojournals.org, arvojournals.org. In LPS-stimulated microglia, JWH-015 initially increased ERK1/2 phosphorylation at 15 minutes but subsequently decreased it at 30 minutes nih.gov. The involvement of ERK1/2 signaling in JWH-015-mediated monocyte migration has also been identified physiology.org, physiology.org, physiology.org, capes.gov.br, nih.gov.

Table 2: JWH-015 Modulation of p-ERK1/2 in Breast Cancer Cells

Time PointVehicle Control (p-ERK1/2)JWH-015 (10 µM) (p-ERK1/2)Significance
1 hourBaselineReducedP<0.05
3 hoursBaselineReducedP<0.05
6 hoursBaselineReducedP<0.05

Note: Data represents relative changes in p-ERK1/2 levels.

Table 3: JWH-015 Modulation of p-p44/42 MAP Kinase in Trabecular Meshwork Cells

Treatment Conditionp-p44/42 MAP Kinase ActivitySignificance vs. Vehicle
VehicleBaselineN/A
JWH-015 (100 nM)Increased*P < 0.05
JWH-015 (100 nM) + SR144528 (1 µM)BaselineNot significant

Note: SR144528 is a selective CB2 antagonist.

The role of JWH-015 in the p38 MAPK pathway appears less consistent and potentially less critical for some of its observed effects. In human monocytes, while JWH-015 treatment induced p38 MAPK phosphorylation, this activation was not found to be involved in the modulation of chemokine receptor expression or migration physiology.org, physiology.org, physiology.org. Similarly, in axotomized neurons, JWH-015 did not affect the activity of the p38 pathway nih.gov, jneurosci.org. In LPS-stimulated microglia, JWH-015 failed to modulate the activity of p38 MAPK nih.gov. However, in models of neuropathic pain, JWH-015 was reported to reduce p38 MAPK phosphorylation nih.gov. In rheumatoid arthritis synovial fibroblasts, JWH-015 had no marked effect on p38 MAPK phosphorylation nih.gov.

Table 4: JWH-015 Modulation of p38 MAPK in Different Cellular Contexts

Cell Type/ModelStimulus/ConditionJWH-015 Effect on p38 MAPKSignificance
Human MonocytesN/APhosphorylation IncreasedYes
Human MonocytesN/ANot involved in migrationN/A
Axotomized NeuronsAxotomyUnchangedN/A
MicrogliaLPSUnchangedN/A
Neuropathic Pain ModelNerve InjuryReduced PhosphorylationYes
RA Synovial FibroblastsIL-1βNo marked effectN/A

Downstream Kinase Activation and Inhibition Profiles

Transforming growth factor-beta activated kinase 1 (TAK1) is a key kinase in inflammatory signaling pathways, particularly in response to cytokines like IL-1β. Research indicates that JWH-015 can inhibit the activation of TAK1. In rheumatoid arthritis synovial fibroblasts (RASFs), JWH-015 pretreatment markedly inhibited the ability of IL-1β to induce inflammatory responses nih.gov, researchgate.net. This anti-inflammatory effect was associated with the inhibition of TAK1 phosphorylation at Thr184/187, a site critical for its activation nih.gov. The inhibition of p-TAK1 by JWH-015 resulted in a dose-dependent reduction in p-JNK activation, suggesting a downstream consequence of TAK1 inhibition nih.gov.

Table 5: JWH-015 Inhibition of p-TAK1 Activation in RA Synovial Fibroblasts (RASFs)

Treatment Conditionp-TAK1 (Relative Density)Significance vs. IL-1β alone
Vehicle + IL-1βBaselineN/A
JWH-015 (10 μM) + IL-1βReducedp < 0.05
JWH-015 (20 μM) + IL-1βReducedp < 0.05

Note: Data represents relative changes in p-TAK1 levels, indicating inhibition by JWH-015.

Compound List:

JWH-015 (UNII-Jwv15QH0OB)

Akt

ERK1/2 (Extracellular Signal-Regulated Kinases 1/2)

JNK (c-Jun N-terminal Kinase)

MAPK (Mitogen-Activated Protein Kinase)

p38 MAPK

PI3K (Phosphatidylinositol 3-Kinase)

TAK1 (Transforming growth factor-beta activated kinase 1)

Mechanistic Cellular and Subcellular Modulations by Jwh 015 Unii Jwv15qh0ob

Chemokine Receptor Expression and Trafficking Regulation

The recruitment of leukocytes to sites of inflammation is a critical process in many disease states, heavily reliant on the expression and function of chemokine receptors. JWH-015 has been shown to modulate the expression of key chemokine receptors involved in monocyte migration.

Modulation of CCR1 and CCR2 mRNA and Surface Expression

Studies investigating the effects of JWH-015 on human monocytes have revealed a significant impact on chemokine receptor expression. Treatment with JWH-015 at concentrations of 10–20 μM for 18 hours led to the inhibition of surface expression of both CCR2 and, to a lesser extent, CCR1 physiology.orgphysiology.orgphysiology.orgnih.gov. This reduction in surface receptor levels was correlated with a significant decrease in CCR2 mRNA levels after 12 hours of JWH-015 treatment, while CCR1 mRNA showed a marked but not statistically significant reduction physiology.orgphysiology.orgphysiology.org. The involvement of the CB2 receptor in mediating these effects was confirmed by the observation that a selective CB2 antagonist (SR-144528) reversed these modulations, whereas a CB1 antagonist (SR-147778) had no effect physiology.orgphysiology.org. Furthermore, another CB2 agonist, JWH-133, mimicked the effects of JWH-015 on CCR2 and CCR1 expression physiology.orgphysiology.org. This downregulation of chemokine receptors results in reduced monocyte chemotaxis towards their respective ligands, CCL2 and CCL3 physiology.orgnih.govphysiology.orgmdpi.com.

Table 1: JWH-015 Modulation of CCR1 and CCR2 Expression in Human Monocytes

ParameterJWH-015 ConcentrationTreatment DurationEffect on CCR2 Surface ExpressionEffect on CCR1 Surface ExpressionEffect on CCR2 mRNAEffect on CCR1 mRNA
Chemokine Receptor Levels10–20 μM18 hoursInhibitedReduced (lesser extent)N/AN/A
mRNA LevelsN/A12 hoursSignificantly ReducedMarked, not significant reductionN/AN/A

Adhesion Molecule Expression Regulation

The interaction between leukocytes and the vascular endothelium is a crucial step in inflammatory responses, mediated in part by adhesion molecules. JWH-015 has demonstrated an ability to modulate the expression of one such molecule, ICAM-1.

Inhibition of ICAM-1 Induction

JWH-015 has been shown to inhibit the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Interferon-gamma (IFN-γ) in human monocytes nih.govphysiology.orgphysiology.orgnih.gov. This finding aligns with previous research indicating that CB2 agonists can attenuate the expression of ICAM-1 and Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells when stimulated by Tumor Necrosis Factor-alpha (TNF-α) physiology.orgaccurateclinic.com. The inhibition of IFN-γ-induced ICAM-1 expression on monocytes by JWH-015 suggests a potential dual mechanism to reduce leukocyte recruitment: by decreasing the expression of receptors that guide monocytes (CCR2, CCR1) and by reducing the expression of molecules that facilitate their adhesion to the endothelium physiology.orgaccurateclinic.com.

Table 2: JWH-015 Modulation of ICAM-1 Expression

StimulusTarget Cell TypeJWH-015 Effect on ICAM-1 InductionReference
IFN-γHuman MonocytesInhibits induction nih.govphysiology.orgphysiology.orgnih.gov

Autophagic Pathway Regulation and Flux Dynamics

Autophagy, a cellular process for degrading damaged organelles and proteins, plays a complex role in various physiological and pathological conditions, including cancer and pain. JWH-015 has been implicated in modulating autophagic flux and related signaling pathways.

In models of bone cancer pain, JWH-015 has been observed to improve impaired autophagy flux in spinal neurons. This improvement is associated with the downregulation of pro-inflammatory mediators such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) nih.govmdpi.com. In hepatocellular carcinoma (HCC) cells, JWH-015, in conjunction with other cannabinoids like THC, has been shown to induce autophagy. This process is linked to reduced cell viability and involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the AKT/mTOR signaling pathway nih.govmdpi.comresearchgate.netd-nb.info. Furthermore, the blockage of autophagy, through methods like ATG5 silencing or treatment with 3-MA, has been shown to counteract the inhibitory effects of JWH-015 on HCC growth, underscoring autophagy's critical role in mediating JWH-015's antitumorigenic effects d-nb.info.

Table 3: JWH-015 Modulation of Autophagy and Related Pathways

Context/Cell TypeJWH-015 EffectAssociated Pathways/MediatorsReference
Spinal Neurons (Bone Cancer Pain)Improves impaired autophagy fluxDownregulates IL-1β and IL-6 nih.govmdpi.com
Hepatocellular Carcinoma (HCC)Induces autophagy, reduces cell viabilityAMPK activation, AKT/mTOR inhibition nih.govmdpi.comresearchgate.netd-nb.info
HCC GrowthAutophagy blockage (e.g., ATG5 silencing, 3-MA) counteracts JWH-015-induced reduction in growthN/A d-nb.info

Ion Channel and Neurotransmitter Receptor Subtype Modification

JWH-015's influence extends to the modulation of neurotransmitter receptor systems, specifically impacting subunits of the N-methyl-D-aspartate (NMDA) receptor.

N-methyl D-aspartate Receptor Subtype 2B (NR2B) Modulation

In the context of bone cancer pain, where CB2 receptor activation by JWH-015 has demonstrated analgesic effects, research has explored its potential impact on the NMDA receptor system. Specifically, studies suggest that spinal CB2 receptor activation by JWH-015 may attenuate bone cancer pain by modulating the NR2B subunit of NMDA receptors nih.govnih.gov. Intrathecal administration of JWH-015 has been shown to decrease the mRNA expression of the NR2B subunit in the spinal cord of mice experiencing bone cancer pain nih.gov. This suggests a potential neurochemical mechanism through which JWH-015 exerts its pain-relieving effects, by influencing the expression of specific NMDA receptor subunits involved in pain signaling pathways.

Table 4: JWH-015 Modulation of NR2B Subunit

Condition/ModelJWH-015 AdministrationObserved Effect on NR2BReference
Bone Cancer Pain (Mice)IntrathecalDecreased mRNA expression nih.gov

JWH-015, a selective CB2 receptor agonist, exerts multifaceted modulatory effects at the cellular and subcellular levels. Its capacity to downregulate chemokine receptors (CCR1, CCR2) and adhesion molecules (ICAM-1) on monocytes highlights its role in regulating leukocyte recruitment and adhesion. Furthermore, its influence on the autophagic pathway, particularly in reducing inflammatory mediators and impacting cell viability in cancer models, points to diverse therapeutic potentials. The observed modulation of NR2B subunit expression in pain models further underscores its complex interactions within neuronal signaling pathways. These mechanisms collectively contribute to JWH-015's immunomodulatory and anti-inflammatory profile.

Compound List:

JWH-015 (UNII-Jwv15QH0OB)

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Interferon-gamma (IFN-γ)

Tumor Necrosis Factor-alpha (TNF-α)

Vascular Cell Adhesion Molecule-1 (VCAM-1)

Intercellular Adhesion Molecule-1 (ICAM-1)

Chemokine (C-C motif) ligand 2 (CCL2)

Chemokine (C-C motif) ligand 3 (CCL3)

Chemokine receptor type 1 (CCR1)

Chemokine receptor type 2 (CCR2)

N-methyl D-aspartate Receptor Subtype 2B (NR2B)

AMP-activated protein kinase (AMPK)

AKT/mTOR signaling pathway

SR-144528 (CB2 antagonist)

SR-147778 (CB1 antagonist)

JWH-133 (CB2 agonist)

ATG5

3-MA (Autophagy inhibitor)

THC (Δ9-tetrahydrocannabinol)

AM630 (CB2 antagonist)

AM1241 (CB2 agonist)

WIN55212-2 (Cannabinoid agonist)

Anandamide (AEA)

2-arachidonoyl-glycerol (2-AG)

CP55,940 (Cannabinoid agonist)

O-1663 (Resorcinol derivative)

HU-308 (CB2 agonist)

HU-210 (Cannabinoid agonist)

G405833 (Cannabinoid agonist)

L-α-lysophosphatidylinositol (LPI)

ACEA (CB1 agonist)

PEA

OEA

Nabilone

Atrazine

Methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

The provided search results indicate a critical discrepancy regarding the chemical compound this compound. While the prompt's section title refers to "JWH-015 (this compound)", chemical identification data (specifically from result frontiersin.org) lists this compound with the molecular formula C36H50N6O5 and a distinct chemical structure, which does not match the known structure of JWH-015 (C23H21NO, CAS 155471-08-2, detailed in result nih.gov).

Extensive searches for "this compound" and its involvement with G-Protein Coupled Receptor Kinases (GRKs) did not yield any relevant scientific findings or data in the provided search results. The available literature on GRK involvement, phosphorylation of GPCRs, and receptor desensitization (results wjgnet.com, frontiersin.org, nih.gov, nih.gov, mdpi.com, nih.gov, frontiersin.org, frontiersin.org, nih.gov, uniprot.org) pertains to the general mechanisms of GPCR regulation and specific compounds, but not to this compound.

Therefore, without specific information linking this compound to G-Protein Coupled Receptor Kinase involvement, it is not possible to generate the requested article section for this particular compound. The information found pertains to JWH-015, which appears to be a different chemical entity based on the provided UNII identifier.

Compound Identification Discrepancy:

This compound: Molecular Formula: C36H50N6O5; Chemical structure data available but no functional information regarding GRKs. frontiersin.org

JWH-015: Molecular Formula: C23H21NO; CAS Number: 155471-08-2; Known to interact with cannabinoid receptors and has been studied in relation to GRK2 and arrestin translocation. nih.gov

Due to this discrepancy and the lack of specific data for this compound concerning GRK involvement, the requested content cannot be generated for the specified compound.

Summary of GRK Function in GPCR Regulation (General Information):

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases crucial for the regulation of G protein-coupled receptors (GPCRs) wjgnet.comnih.gov. Upon activation by an agonist, GPCRs undergo conformational changes that make them substrates for GRKs. GRKs then phosphorylate intracellular domains of the activated GPCR, primarily on serine and threonine residues wjgnet.comnih.govnih.govmdpi.comnih.gov. This phosphorylation event is a key step in the process of GPCR desensitization, leading to the recruitment of β-arrestin proteins wjgnet.comnih.govnih.govmdpi.comnih.gov. β-arrestin binding sterically hinders further G protein coupling, thereby terminating or reducing downstream signaling wjgnet.comnih.govnih.gov. This mechanism prevents overstimulation and allows cells to adapt to external signals wjgnet.commdpi.com. GRKs also play roles in receptor internalization and can participate in G protein-independent signaling pathways, interacting with various cellular proteins frontiersin.orgwjgnet.comnih.gov.

Computational and Theoretical Approaches in Jwh 015 Unii Jwv15qh0ob Research

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This method is vital for identifying potential targets and understanding binding modes.

JWH-015 has been subjected to molecular docking simulations against several receptors, including the cannabinoid receptors (CB1 and CB2) and the Glucocorticoid Receptor (GR). In studies investigating its interaction with the Glucocorticoid Receptor (GR), JWH-015 was docked using the MOE software with an induced-fit method that allowed for protein sidechain flexibility nih.govfrontiersin.org. The resulting docking pose of JWH-015 to the GR exhibited a notable resemblance to the binding pose of dexamethasone, a known GR ligand, when analyzed within experimentally determined crystal structures nih.govfrontiersin.org.

Furthermore, JWH-015 has been docked against models of the CB1 receptor, yielding a docking score of -9.044 core.ac.uk. In parallel, docking studies have also explored JWH-015's interaction with the CB2 receptor, with various computational approaches employed to assess binding affinity and predict selectivity acs.orgmdpi.comcresset-group.com. These simulations help in ranking potential ligands and understanding the structural basis for receptor engagement.

Table 1: Molecular Docking Scores for JWH-015

Target ReceptorDocking ScoreMethod/Software (if specified)Reference
CB1 Receptor-9.044Not specified core.ac.uk
Glucocorticoid Receptor (GR)FavorableMOE (Induced-fit) nih.govfrontiersin.org
CB2 ReceptorNot specifiedVarious acs.orgmdpi.com

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations extend docking studies by providing insights into the temporal behavior of ligand-receptor complexes, including conformational changes, stability, and the dynamics of key interactions over time.

MD simulations of JWH-015 bound to the Glucocorticoid Receptor (GR) were conducted for a duration of 100 nanoseconds (ns) nih.govfrontiersin.org. These simulations revealed that JWH-015 forms additional hydrogen bonds with the GR, contrasting with its interactions at the CB2 receptor where primarily hydrophobic interactions were observed nih.govfrontiersin.org. Trajectory analysis of the JWH-015-GR complex identified transient water-mediated electrostatic interactions between the indole (B1671886) ring nitrogen of JWH-015 and the sidechain carbonyl oxygen of residue N564, which persisted for the initial 20 ns of the simulation nih.govfrontiersin.org.

MD simulations have also been employed to study the conformational dynamics of the CB2 receptor when bound to various ligands, including agonists and antagonists, revealing patterns consistent with other G-protein coupled receptors (GPCRs) acs.org. Simulations of 100 ns were performed on compounds exhibiting high binding scores against the CB2 receptor to further assess their stability and interaction patterns mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of compounds and their biological activity. This approach is invaluable for predicting the activity of new molecules and identifying key structural features responsible for binding and efficacy.

JWH-015 has been included in several QSAR studies aimed at predicting cannabinoid receptor binding affinities. In one study focused on CB1 receptor binding affinity and dependence potential, JWH-015 was identified as an outlier with a reported pKi value of 2.252, leading to its exclusion from the training set of the predictive model semanticscholar.orgmdpi.comnih.gov. However, literature values for JWH-015's pKi at the CB1 receptor have been reported as 6.473, with a PLSR model predicting a similar value of 6.325 semanticscholar.org. Other studies have reported binding affinities for JWH-015 to CB1, with one study noting a Ki of 6.80 × 10⁻¹¹ M determined via a non-isotopic method researchgate.net.

QSAR studies have also utilized JWH-015 as part of broader datasets for developing models to predict CB1 and CB2 receptor binding affinities and selectivity, employing techniques such as Comparative Molecular Field Analysis (CoMFA) researchgate.netmdpi.com. JWH-015 is recognized as a less selective amino-alkylindole that has served as an experimental tool in research on CB2-selective agonists mdpi.com.

Advanced Methodologies for Investigating Jwh 015 Unii Jwv15qh0ob Interactions and Mechanisms

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic techniques are fundamental for elucidating the molecular details of how JWH-015 interacts with its targets. These methods provide insights into binding events, conformational changes, and the energetic landscape of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly techniques like Saturation Transfer Double-Difference NMR, has been employed to investigate the binding interactions of cannabinoid receptor agonists with their targets within cellular environments ubc.ca. By analyzing changes in nuclear magnetic resonance signals, researchers can map ligand-binding sites and confirm selective binding. Furthermore, NMR, in conjunction with molecular modeling, has been instrumental in determining the putative bioactive conformations of cannabinoid ligands, which is crucial for understanding structure-activity relationships acs.org.

Circular Dichroism (CD) Spectroscopy: Both linear (ECD) and nonlinear (TPCD) CD spectroscopy can provide valuable information about the conformational states of cannabinoid molecules when they interact with receptors. Studies using these techniques have shown that TPCD can be highly sensitive to conformational changes occurring during ligand docking, offering potential for in vivo applications in understanding specific binding mechanisms researchgate.net.

Fluorescence-Based Spectroscopy: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are utilized to assess the pharmacological properties of cannabinoid receptor ligands. By employing fluorescently labeled ligands, researchers can monitor receptor activation and ligand binding events in real-time, providing data on potency and efficacy bmglabtech.commdpi.com. Site-directed spin labeling and disulfide cross-linking are also biophysical methods that can provide information on conformational changes induced by ligand binding nih.gov.

Biophysical Approaches for Binding Kinetics and Thermodynamics

Biophysical methods offer quantitative insights into the kinetics (rates of binding and dissociation) and thermodynamics (energetic favorability) of JWH-015's interactions with cannabinoid receptors.

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat released or absorbed during molecular interactions. This allows for the thermodynamic characterization of protein-ligand binding, providing parameters such as binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS), which collectively describe the binding process acs.org.

Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST): While not explicitly detailed for JWH-015 in the provided search results, SPR and MST are commonly used biophysical techniques to measure real-time binding kinetics (kon, koff) and affinities (KD) of molecular interactions, including ligand-receptor binding acs.org.

Fluorescence-Based Binding Assays: Assays like the Tag-lite® binding assay utilize fluorescent ligands to screen for compounds targeting cannabinoid receptors. These assays have been validated for both CB1 and CB2 receptors, demonstrating nanomolar affinities and suitability for hit and lead identification campaigns mdpi.com. Competition binding assays, where a fixed concentration of a fluorescent ligand is incubated with increasing concentrations of a test compound, are standard for determining binding affinity celtarys.com.

NanoBRET (Bioluminescence Resonance Energy Transfer): This technique monitors ligand-induced interactions between receptors and intracellular proteins, such as β-arrestins, which are critical for downstream signaling. It provides a way to study functional activity in live cells, enabling the assessment of ligand-receptor engagement and subsequent signaling events acs.orgresearchgate.net.

Transition-Based Reweighing Method: This advanced simulation technique is employed to estimate the rates and underlying thermodynamics of ligand (un)binding processes, particularly for ligands with nanomolar affinities, providing a dynamic view of the interaction biorxiv.org.

Table 1: Binding Affinities of JWH-015 to Cannabinoid Receptors

ReceptorBinding Affinity (Ki)Selectivity Ratio (CB2/CB1)Source
CB213.8 nM>28-fold wikipedia.orgmerckmillipore.com
CB1383 nM wikipedia.orgmerckmillipore.com

Protein Crystallography and Structural Elucidation

Determining the three-dimensional structures of cannabinoid receptors in complex with ligands like JWH-015 (or its analogs) provides atomic-level detail of the binding site and the molecular basis for receptor activation or modulation.

X-ray Crystallography: The crystal structures of human CB1 and CB2 receptors have been solved, often in complex with stabilizing antagonists or agonists. The CB1 receptor structure, for instance, reveals a typical class A G protein-coupled receptor (GPCR) fold with seven transmembrane helices and a ligand-binding pocket that includes interactions with the receptor's N-terminus nih.govxn--4dbcyzi5a.comrcsb.org. Similarly, the CB2 receptor structure has been elucidated, showing a distinct binding pose compared to CB1, with differences in pocket size and interacting residues nih.govnewswise.com. These structural insights are crucial for understanding how different ligands, including JWH-015, achieve their selectivity and efficacy by interacting with specific residues within the binding pockets. While direct crystal structures of JWH-015 bound to either receptor may not be widely published, the existing structures of related cannabinoid ligands provide a framework for understanding potential binding modes nih.govxn--4dbcyzi5a.comrcsb.orgnih.gov.

Gene Silencing Techniques for Pathway Validation

Gene silencing methods, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), are powerful tools for validating the role of specific proteins or pathways in mediating the cellular effects of JWH-015.

Targeted Protein Knockdown: By reducing the expression of specific proteins, researchers can assess the impact on JWH-015's signaling cascades. For example, studies have used siRNA to reduce β-arrestin 1 and β-arrestin 2 levels, revealing that β-arrestin 1 is critical for JWH-015-mediated ERK1/2 phosphorylation following CB2 receptor internalization molbiolcell.org. Similarly, silencing dynamin 2, a protein involved in receptor endocytosis, confirmed that ERK1/2 phosphorylation induced by JWH-015 occurs via internalized CB2 receptors molbiolcell.org.

Pathway Confirmation: Gene silencing of the target receptor itself, such as CB2, can confirm receptor-specific actions. Knockdown of CB2 in certain cell types reduced the inflammatory effects of JWH-015, although in some cases, JWH-015 retained activity, suggesting potential off-target or non-canonical pathway involvement nih.gov. Silencing of CB2 or its pharmacological antagonism also attenuated the anti-proliferative effects of other CB2-targeting agents, validating the receptor's role in these processes nih.gov. RNAi technology is also a rapid method for reverse genetics, allowing for the screening of gene function nih.gov.

Immunochemical and Cell-Based Assays

Cell-based assays and immunochemical methods are essential for evaluating the functional consequences of JWH-015 binding to its receptors in a cellular context.

Functional GPCR Assays: These assays measure downstream signaling events triggered by ligand binding. For cannabinoid receptors, this includes assessing G protein activation (e.g., Gi/Go activation) and β-arrestin recruitment, which are key pathways for receptor signaling innoprot.comcreative-biolabs.com. Cell-based bioluminescence reporter assays are also employed for activity-based screening researchgate.net.

Western Blotting: This technique is widely used to quantify protein expression levels and detect post-translational modifications, such as phosphorylation. Western blots have been used to analyze the activation of signaling molecules like TAK1, JNK, and ERK in response to JWH-015, elucidating its impact on intracellular pathways nih.govnih.gov.

Apoptosis Assays: Techniques such as the TUNEL assay and measurements of caspase activity are employed to quantify programmed cell death, a mechanism by which JWH-015 has shown anti-proliferative effects in various cancer cell lines nih.gov.

Immunocytochemistry (ICC): ICC is used to visualize and localize receptor expression within cells, helping to confirm the presence of CB1 and CB2 receptors in specific cell types being studied creative-biolabs.com.

High-Content Screening (HCS): HCS methodologies allow for the simultaneous measurement of multiple cellular parameters in a high-throughput format, often using fluorescently labeled compounds to assess binding and cellular responses celtarys.com.

High-Throughput Screening Methodologies for Ligand Discovery

High-throughput screening (HTS) platforms are critical for the efficient discovery of novel ligands that interact with cannabinoid receptors. These methods automate the testing of large compound libraries.

Automated Screening Platforms: HTS leverages robotics and automation to rapidly test thousands to millions of chemical compounds for biological activity against a specific target, such as cannabinoid receptors bmglabtech.combmglabtech.com. Microplate readers are central to these workflows, enabling the detection of signals from large numbers of samples bmglabtech.com.

Biosensor Strains: Genetically engineered cell lines or biosensor strains, such as those incorporating luciferase reporters, are designed to produce a measurable signal (e.g., light) upon successful ligand binding and receptor activation. These strains are optimized for high-resolution, low-background detection, making them ideal for HTS campaigns researchgate.net. The workflow typically involves dispensing the biosensor cells into microplates, adding compound libraries, incubating, and then measuring the reporter signal researchgate.net.

Fluorescent Ligand Assays: HTS can be performed using fluorescently labeled ligands in binding or functional assays. These assays are designed to be robust, sensitive, and amenable to miniaturization in multi-well plate formats, facilitating the identification of hits from large chemical libraries mdpi.comceltarys.combmglabtech.com.

Activity-Based Screening: An activity-based approach, often combined with machine learning for data analysis, offers a universal screening method for detecting novel synthetic cannabinoids based on their interaction with targets like the CB1 receptor, complementing traditional targeted detection strategies researchgate.net.

Biotransformation Pathways and Metabolic Fate of Jwh 015 Unii Jwv15qh0ob in Biological Systems

Identification of Phase I and Phase II Metabolites

The metabolism of JWH-015 involves several key biotransformation pathways, resulting in a diverse array of metabolites. Studies have identified numerous products arising from Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which involve conjugation to enhance water solubility and facilitate excretion.

Phase I Metabolites: Phase I metabolism of JWH-015 primarily involves oxidative reactions. Key transformations include:

Hydroxylation: This is a major metabolic pathway, occurring at multiple sites on the molecule. Hydroxylation can take place on the naphthalene (B1677914) ring, the indole (B1671886) ring, and crucially, on the N-pentyl side chain. Both terminal (ω) and penultimate (ω-1) carbons of the pentyl chain are susceptible to hydroxylation, leading to mono-, di-, and even tri-hydroxylated metabolites wikipedia.orgresearchgate.netresearchgate.netnih.govcaymanchem.comfrontiersin.orgljmu.ac.uk.

N-Dealkylation: The removal of the N-pentyl group is another significant Phase I metabolic route observed for JWH-015 wikipedia.orgresearchgate.netcaymanchem.com.

Carboxylation: Oxidation of the N-pentyl side chain can lead to the formation of a carboxylic acid metabolite, often referred to as the N-pentanoic acid derivative researchgate.netresearchgate.netcaymanchem.comfrontiersin.orgljmu.ac.uknih.gov.

Epoxidation: The naphthalene ring system can undergo epoxidation, a reaction common for polycyclic aromatic hydrocarbons wikipedia.org.

Dehydrogenation: This reaction has also been identified as a metabolic pathway for JWH-015 researchgate.net.

A comprehensive in vitro study using rat liver slices identified a total of 22 metabolites of JWH-015, encompassing products of hydroxylation, N-dealkylation, carboxylation, and dehydratation, along with combinations of these reactions researchgate.netnih.govnih.gov.

Phase II Metabolites: The primary Phase II metabolic pathway for JWH-015 metabolites is glucuronidation researchgate.netnih.govcaymanchem.comresearchgate.netnih.govcaymanchem.com. Hydroxylated metabolites, in particular, are frequently conjugated with glucuronic acid. This conjugation significantly increases the polarity and water solubility of the metabolites, promoting their renal excretion. While other Phase II conjugation pathways like sulfation and amino acid conjugation are known for xenobiotics, glucuronidation appears to be the predominant route for JWH-015 metabolites based on available literature.

Table 1: Major Biotransformation Pathways and Metabolites of JWH-015

Metabolic PhaseReaction TypeDescription of TransformationPrimary Sites of Metabolism
Phase I HydroxylationIntroduction of hydroxyl (-OH) groups. Can occur as mono-, di-, or tri-hydroxylation.Naphthalene ring, Indole ring, N-pentyl side chain (terminal and ω-1 carbons)
N-DealkylationRemoval of the N-pentyl group.N-pentyl side chain
CarboxylationOxidation of the N-pentyl side chain to a carboxylic acid group (-COOH).N-pentyl side chain
EpoxidationFormation of an epoxide ring on the aromatic system.Naphthalene ring
DehydrogenationRemoval of hydrogen atoms, potentially leading to unsaturation.Various positions on the molecule
Phase II GlucuronidationConjugation with glucuronic acid.Hydroxylated metabolites

Enzymatic Systems Involved in Biotransformation

The biotransformation of JWH-015 is primarily orchestrated by specific enzyme systems within the body, predominantly located in the liver.

Phase II Enzymes: UDP-Glucuronosyltransferases (UGTs) are the principal enzymes responsible for Phase II metabolism of JWH-015 metabolites nih.govopenaccessjournals.com. UGTs catalyze the conjugation of glucuronic acid to functional groups, such as hydroxyl groups, present on Phase I metabolites. This process significantly enhances the water solubility of these compounds, facilitating their excretion via urine and bile.

Table 2: Key Enzymes Involved in JWH-015 Metabolism

Metabolic PhaseEnzyme Superfamily/FamilySpecific Enzyme Types (Examples)Primary Role in JWH-015 Metabolism
Phase I Cytochrome P450 (CYP)Various isoformsCatalyzes oxidation reactions: hydroxylation, N-dealkylation, epoxidation, dehydrogenation.
Phase II UDP-Glucuronosyltransferases (UGTs)Various isoformsCatalyzes glucuronidation of Phase I metabolites, increasing water solubility for excretion.

Theoretical Prediction of Metabolic Pathways

The prediction of metabolic pathways for xenobiotics like JWH-015 is an important area of research, particularly for forensic toxicology. Computational tools and in silico methods have proven valuable in anticipating the likely metabolic transformations a compound will undergo.

Studies have utilized in silico metabolism prediction software , such as MetaSite™, to forecast the primary metabolic reactions of synthetic cannabinoids, including JWH-015 researchgate.netnih.gov. These predictions are then validated through in vitro experimental incubations using biological matrices like rat liver slices or microsomes researchgate.netnih.gov. A notable finding is the good accordance between experimental results and in silico predictions for JWH-015 and related compounds researchgate.netnih.gov. This concordance suggests that in silico tools can serve as effective preliminary screening methods, aiding forensic and clinical toxicologists in identifying potential biomarkers for synthetic cannabinoid consumption in biological fluids, especially urine. The known chemical structure of JWH-015, an aminoalkylindole, inherently suggests metabolic routes such as hydroxylation and N-dealkylation, which are commonly observed for this class of compounds wikipedia.org.

Compound Name Table:

Common NameUNII CodeChemical Class
JWH-015UNII-Jwv15QH0OBAminoalkylindole

Future Directions in Fundamental Research on Jwh 015 Unii Jwv15qh0ob

Exploration of Unidentified Molecular Targets

While JWH-015 is predominantly characterized as a CB2 receptor agonist, emerging evidence suggests potential interactions with other cellular targets, opening avenues for future research to comprehensively map its molecular engagement.

Glucocorticoid Receptor (GR) and PPARγ Interactions: Several studies indicate that JWH-015 may bind to and activate the Glucocorticoid Receptor (GR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) frontiersin.orgmdpi.comnih.gov. These interactions appear to contribute to its anti-inflammatory properties, potentially independent of CB2 receptor activation frontiersin.orgnih.gov. Future research should focus on rigorously validating these findings by quantifying JWH-015's binding affinities to GR and PPARγ and elucidating the downstream signaling cascades activated through these receptors. Understanding the functional significance of these interactions could reveal novel therapeutic applications for JWH-015 or its analogs in inflammatory conditions, metabolic disorders, and other diseases where GR and PPARγ play critical roles.

Screening for Novel Receptor and Enzyme Interactions: Beyond the identified targets, JWH-015's potential to interact with other cellular components, such as novel receptors or enzymes, warrants systematic investigation. Comprehensive screening assays could identify previously unrecognized molecular targets that contribute to its diverse biological effects. For instance, while its antitumoral effects have been shown to be independent of TRPA1 and TRPV1 channels dovepress.com, a broader exploration of its interactions with other ion channels or enzyme families could uncover new mechanisms of action.

Investigation of Novel Signaling Crosstalk Mechanisms

JWH-015 exerts its effects through intricate signaling networks, often involving crosstalk between various pathways. Future research should aim to dissect these complex interactions to fully understand its therapeutic potential.

Immune Cell Apoptosis and Inflammatory Signaling: JWH-015 is known to induce apoptosis in immune cells and modulate inflammatory responses nih.gov. Future research should delve deeper into the precise molecular events that link CB2 activation to the extrinsic and intrinsic apoptotic pathways (involving caspases-8, -9, and -3) across different immune cell subsets. Further investigation into how JWH-015's interaction with CB2 receptors influences inflammatory cytokine production (e.g., IL-6, IL-8) and signaling pathways (e.g., NF-κB, STAT3) is crucial for fully understanding its immunosuppressive and anti-inflammatory capabilities frontiersin.orgnih.govnih.govoncotarget.comohiolink.edu.

Cancer Cell Signaling Networks: JWH-015 has demonstrated inhibitory effects on cancer cell proliferation, migration, invasion, and metastasis by modulating multiple signaling pathways. Key areas for future investigation include:

EGFR/IGF-IR and Downstream Effectors: Elucidating the detailed mechanisms by which JWH-015 inhibits Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-IR) signaling, and consequently affects downstream targets such as STAT3, AKT, ERK, NF-κB, and matrix metalloproteinases (MMPs), is essential oncotarget.comohiolink.edunih.govnih.gov. This could involve identifying specific binding sites or allosteric modulation mechanisms.

CXCR4/CXCL12 Axis Crosstalk: Further characterization of the crosstalk between CB2 receptors and the CXCR4/CXCL12 axis is needed. Research should investigate how JWH-015 modulates CXCL12-induced chemotaxis, wound healing, ERK activation, focal adhesion formation, and CXCR4 phosphorylation in various cancer types, providing deeper insights into its anti-metastatic properties plos.orgcapes.gov.brnih.gov.

Autophagy and Apoptosis in Cancer: The role of JWH-015 in inducing autophagy-associated apoptosis in triple-negative breast cancer warrants deeper investigation aacrjournals.org. Future studies should explore the specific autophagy pathways involved and how they are modulated by CB2 activation, potentially leading to targeted cancer therapies.

Neuropathic Pain Pathways: JWH-015's antinociceptive effects in inflammatory pain are linked to the nitric oxide-cGMP-PKG-KATP signaling pathway, mediated by endogenous opioids nih.gov. Future research should aim to fully delineate this complex signaling cascade, including the specific nitric oxide synthase (NOS) isoforms involved and the precise mechanisms of opioid mediation. This could identify novel therapeutic targets for managing chronic inflammatory pain.

Development of Advanced Computational Models

Computational approaches are invaluable for predicting JWH-015's interactions with its targets and for designing novel analogs with improved therapeutic profiles. Future research should focus on refining these models and expanding their scope.

Predictive Binding and Efficacy Models: Current computational studies have primarily focused on modeling JWH compound interactions with the CB1 receptor ufn.edu.brolemiss.edunih.govnih.gov. Future research should prioritize developing and validating advanced computational models for JWH-015's interaction with CB2 receptors, as well as its potential off-targets such as GR and PPARγ frontiersin.orgmdpi.comnih.gov. This includes employing molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to accurately predict binding affinities and functional efficacy. Such models can significantly accelerate the discovery of novel JWH-015 analogs with enhanced selectivity and therapeutic potential.

Systems Biology and Network Modeling: Integrating data from the various signaling pathways modulated by JWH-015 could lead to the development of comprehensive systems biology models. These models could predict how JWH-015 influences complex cellular networks, such as immune responses or cancer progression, and identify key nodes for therapeutic intervention. This approach could also aid in predicting potential off-target effects or drug-drug interactions.

Pharmacophore Modeling and Virtual Screening: Future efforts should focus on developing robust pharmacophore models based on JWH-015's known interactions. These models can then facilitate virtual screening of extensive compound libraries to identify new chemical entities with similar or superior activity profiles, potentially leading to the discovery of next-generation CB2-selective modulators.

Methodological Innovations for Characterization of Complex Interactions

Advancements in analytical and experimental techniques are crucial for a more profound understanding of JWH-015's multifaceted actions.

High-Resolution Analytical Techniques: While techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) have proven effective for rapid identification researchgate.net, future research should explore advanced mass spectrometry and chromatographic methods for the comprehensive characterization of JWH-015 metabolites and its direct interactions with cellular targets. This could involve quantitative proteomics or metabolomics to identify all binding partners and metabolic pathways.

Advanced Imaging and Live-Cell Assays: Developing and applying advanced imaging techniques, such as super-resolution microscopy or live-cell imaging assays, will be critical for visualizing JWH-015's dynamic interactions with receptors and signaling molecules within their native cellular environment. This approach can provide real-time insights into signal transduction events and receptor trafficking.

Sophisticated Genetic and Cellular Models: The utilization of gene editing technologies, such as CRISPR-Cas9, to create precise knockout or knock-in models for CB2, GR, PPARγ, and other relevant targets will be invaluable for dissecting the specific roles of each receptor in JWH-015's observed effects frontiersin.orgnih.gov. Furthermore, developing more complex in vitro models, such as 3D organoids or co-culture systems that better mimic the tumor microenvironment or immune system complexity, will enhance the translatability of research findings.

In Vivo Model Refinement: While animal models have been instrumental in studying JWH-015 nih.govoncotarget.comohiolink.edunih.govplos.orgaacrjournals.org, future research could benefit from more sophisticated in vivo models that more accurately recapitulate specific human diseases or conditions. This includes employing models with specific genetic backgrounds, induced disease states, or combinatorial therapies to investigate JWH-015's efficacy and mechanisms in a more clinically relevant context.

The ongoing exploration of JWH-015's molecular targets, signaling pathways, and interactions highlights its complex pharmacological profile. Future fundamental research, guided by the directions outlined above, promises to deepen our understanding of its therapeutic potential in areas ranging from immune disorders to cancer and pain management. By leveraging advanced computational and experimental methodologies, researchers can unlock new insights into JWH-015 and pave the way for the development of targeted therapies with improved efficacy and safety.

Q & A

Q. What computational tools reconcile discrepancies between in silico predictions and experimental data for UNII-JWV15QH0OB?

  • Methodology : Apply consensus scoring in molecular dynamics simulations (e.g., GROMACS, AMBER) to refine force fields. Validate with experimental crystallography or cryo-EM data. Use Shiny apps for interactive visualization of discrepancies .

Key Themes from Evidence

  • Theoretical Alignment : Link research questions to overarching frameworks (e.g., ligand-receptor theory) to ensure methodological coherence .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency and reproducibility .
  • Complexity Management : Use mixed-methods approaches (quantitative + qualitative) to address multi-dimensional research problems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.